

# A Comparative Guide to DAT Inhibitors: SRI-31142 and GBR-12935

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent dopamine transporter (DAT) inhibitors: **SRI-31142** and GBR-12935. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their studies.

### Introduction

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents and drugs of abuse. Understanding the nuanced differences between DAT inhibitors is paramount for advancing neuroscience research and drug development. This guide focuses on a comparative analysis of **SRI-31142**, a putative allosteric inhibitor, and GBR-12935, a well-characterized competitive inhibitor. While both compounds target the DAT, their distinct mechanisms of action result in significantly different pharmacological profiles. GBR-12935 is a potent and selective dopamine reuptake inhibitor, whereas **SRI-31142** is a putative allosteric inhibitor of the dopamine transporter.[1][2] Notably, in behavioral studies, **SRI-31142** did not produce the abuse-related effects observed with cocaine and GBR-12935.[2]

## **Data Presentation**

The following tables summarize the quantitative data for **SRI-31142** and GBR-12935, focusing on their binding affinities and in vitro uptake inhibition properties.



Table 1: In Vitro Binding Affinity (Ki, nM)

| Compo<br>und  | DAT | SERT | NET | Selectiv<br>ity<br>(SERT/D<br>AT) | Selectiv<br>ity<br>(NET/D<br>AT) | Species | Referen<br>ce |
|---------------|-----|------|-----|-----------------------------------|----------------------------------|---------|---------------|
| SRI-<br>31142 | 1.9 | -    | -   | -                                 | -                                | -       | [3]           |
| GBR-<br>12935 | 3.7 | 1261 | 289 | 340.8                             | 78.1                             | -       |               |

Note: A lower Ki value indicates a higher binding affinity. Selectivity ratios are calculated from the provided Ki values.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM)

| Compound  | Dopamine<br>(DAT)   | Serotonin<br>(SERT) | Norepineph rine (NET) | Species                           | Reference |
|-----------|---------------------|---------------------|-----------------------|-----------------------------------|-----------|
| SRI-31142 | Partial<br>Efficacy | Partial<br>Efficacy | Partial<br>Efficacy   | Rat Brain<br>Synaptosome<br>s     |           |
| GBR-12935 | 1-6                 | -                   | -                     | Rat Brain<br>Synaptic<br>Vesicles | [4]       |

Note: A lower IC50 value indicates greater potency in inhibiting uptake.

# **Comparative In Vivo Effects**

Studies utilizing intracranial self-stimulation (ICSS) in rats have revealed stark differences in the in vivo effects of **SRI-31142** and GBR-12935. GBR-12935, similar to other abused DAT inhibitors like cocaine, produces abuse-related increases in ICSS. In contrast, **SRI-31142** did not produce such increases and instead reduced ICSS responses at effective doses.



Furthermore, **SRI-31142** was found to block cocaine-induced increases in ICSS and dopamine levels in the nucleus accumbens (NAc).

# Experimental Protocols Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

#### Methodology:

- Membrane Preparation: Membranes are prepared from cells or tissues expressing the
  dopamine transporter. Frozen tissue or washed cells are homogenized in a cold lysis buffer
  (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate
  is centrifuged to pellet the membranes, which are then washed and resuspended in a
  suitable buffer. A sample is taken for protein quantification (e.g., BCA assay).
- Assay Setup: The assay is typically conducted in a 96-well plate format in a final volume of 250 μL per well.
- Incubation: To each well, the following are added:
  - $\circ$  150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).
  - 50 μL of the competing test compound at various concentrations.
  - 50 μL of a radioligand solution (e.g., [3H]GBR-12935) at a fixed concentration.
- Equilibrium: The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in 0.3% PEI) to separate the bound from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.
- Quantification: The radioactivity trapped on the filters is counted using a scintillation counter.



Data Analysis: Non-specific binding is subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **In Vitro Dopamine Uptake Assay**

Objective: To measure the potency (IC50) of a test compound to inhibit dopamine uptake into synaptosomes.

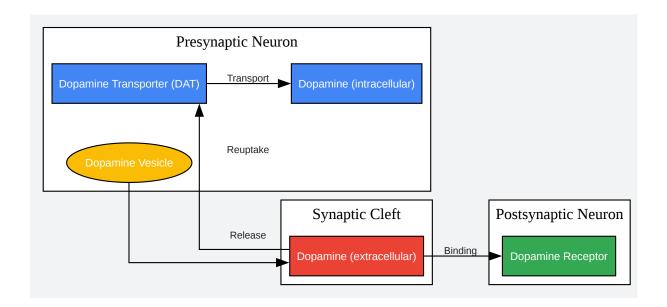
#### Methodology:

- Synaptosome Preparation: Synaptosomes are prepared from brain tissue (e.g., striatum).
   The tissue is homogenized in a suitable buffer and centrifuged at low speed to remove larger debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The pellet is resuspended in an assay buffer.
- Assay Setup: The assay is performed in tubes or plates.
- Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound or vehicle.
- Uptake Initiation: Dopamine uptake is initiated by adding a known concentration of radiolabeled dopamine (e.g., [3H]dopamine).
- Incubation: The mixture is incubated for a short period (e.g., minutes) at a controlled temperature (e.g., 37°C).
- Uptake Termination: The uptake is terminated by rapid filtration through a filter mat to separate the synaptosomes from the extracellular medium. The filters are washed with icecold buffer.
- Quantification: The radioactivity retained by the synaptosomes on the filters is measured using a scintillation counter.



• Data Analysis: The amount of [3H]dopamine taken up in the presence of the test compound is compared to the uptake in the control (vehicle) condition. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

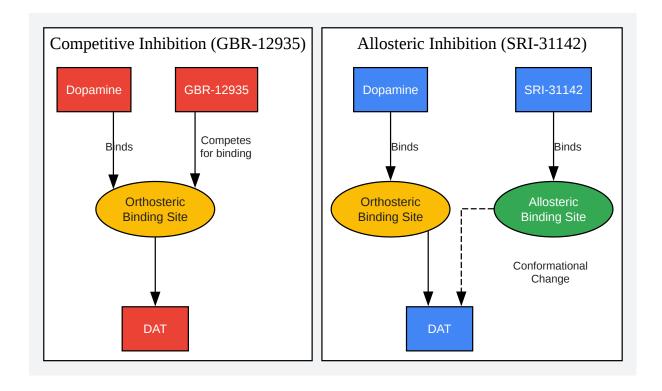
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Dopamine Signaling Pathway at the Synapse.

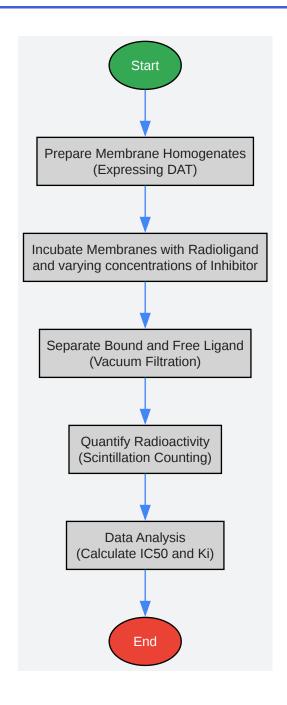




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Competitive vs. Allosteric DAT Inhibition.





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#### Radioligand Binding Assay Workflow.

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## References

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